molecular formula C6H9ClO2 B15270000 Cyclobutylmethyl chloroformate CAS No. 81228-88-8

Cyclobutylmethyl chloroformate

Cat. No.: B15270000
CAS No.: 81228-88-8
M. Wt: 148.59 g/mol
InChI Key: VYDCMCUZQPGSKZ-UHFFFAOYSA-N
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Description

Cyclobutylmethyl chloroformate is an organic compound belonging to the class of chloroformates. These compounds are esters of chloroformic acid and are characterized by the presence of a chloroformate group (ROC(O)Cl). This compound is a colorless, volatile liquid that degrades in moist air . It is used as a reagent in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutylmethyl chloroformate can be synthesized through the reaction of cyclobutylmethanol with phosgene (COCl2). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:

Cyclobutylmethanol+PhosgeneCyclobutylmethyl chloroformate+HCl\text{Cyclobutylmethanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} Cyclobutylmethanol+Phosgene→Cyclobutylmethyl chloroformate+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and stringent safety measures due to the toxic nature of phosgene. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Cyclobutylmethyl chloroformate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Amines: React with this compound to form carbamates under mild conditions.

    Alcohols: React to form carbonates, often in the presence of a base like pyridine.

    Thiols: React to form thiocarbonates, typically under basic conditions.

Major Products:

Scientific Research Applications

Cyclobutylmethyl chloroformate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the protection of functional groups and the formation of various derivatives.

    Biology: Employed in the modification of biomolecules and the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals

Mechanism of Action

Cyclobutylmethyl chloroformate can be compared with other chloroformates, such as:

  • Methyl chloroformate
  • Ethyl chloroformate
  • Benzyl chloroformate

Uniqueness: this compound is unique due to its cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to other chloroformates. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .

Comparison with Similar Compounds

Properties

CAS No.

81228-88-8

Molecular Formula

C6H9ClO2

Molecular Weight

148.59 g/mol

IUPAC Name

cyclobutylmethyl carbonochloridate

InChI

InChI=1S/C6H9ClO2/c7-6(8)9-4-5-2-1-3-5/h5H,1-4H2

InChI Key

VYDCMCUZQPGSKZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)COC(=O)Cl

Origin of Product

United States

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